molecular formula C19H20O4 B5859965 5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate

5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate

Cat. No. B5859965
M. Wt: 312.4 g/mol
InChI Key: PSMOYCWOVMFBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate, also known as THN-DMB, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon commonly found in fossil fuels and other organic materials. THN-DMB has been shown to have a variety of biochemical and physiological effects, and has potential applications in the fields of neuroscience and pharmacology.

Mechanism of Action

The exact mechanism of action of 5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate is not fully understood, but it is believed to act on various receptors and enzymes in the brain. It has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, and to inhibit the activity of enzymes such as monoamine oxidase.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of certain enzymes, and the induction of neuroprotective effects. It has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases and addiction.

Advantages and Limitations for Lab Experiments

5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate has several advantages for use in lab experiments, including its ability to modulate neurotransmitter release and its potential therapeutic applications. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on 5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate, including further studies on its mechanism of action, its potential therapeutic applications, and its potential side effects. Additionally, there may be opportunities to develop new derivatives of this compound with improved pharmacological properties. Overall, this compound represents a promising area of research for the fields of neuroscience and pharmacology.

Synthesis Methods

5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate can be synthesized using a multi-step process that involves the reaction of naphthalene with various reagents. One common method involves the reaction of naphthalene with chlorosulfonic acid to form 1-naphthylsulfonyl chloride, which is then reacted with 3,4-dimethoxybenzoic acid to form this compound.

Scientific Research Applications

5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate has been studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of certain enzymes. This compound has also been shown to have potential therapeutic applications, such as in the treatment of neurodegenerative diseases and addiction.

properties

IUPAC Name

5,6,7,8-tetrahydronaphthalen-2-yl 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-21-17-10-8-15(12-18(17)22-2)19(20)23-16-9-7-13-5-3-4-6-14(13)11-16/h7-12H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMOYCWOVMFBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(CCCC3)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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